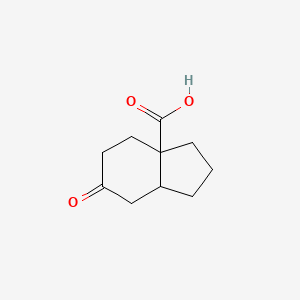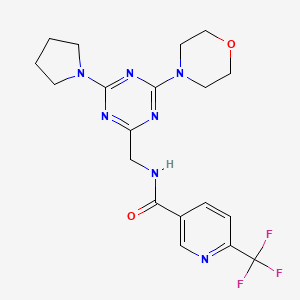
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule is a complex organic compound likely involved in research focusing on the synthesis of novel compounds with potential biological activities. Similar compounds have been synthesized and characterized to explore their pharmacological potential or to develop new materials with unique properties.
Synthesis Analysis
The synthesis of complex molecules similar to the one described often involves multi-step synthetic routes, including the formation of key intermediates such as thiadiazoles, isoxazoles, and carboxamides. Techniques like microwave-assisted synthesis have been utilized for efficient coupling and formation of heterocyclic scaffolds, demonstrating the innovative approaches used in modern organic synthesis Tiwari et al., 2017.
Molecular Structure Analysis
The molecular structure of compounds similar to the one described is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed information on the compound's molecular framework, aiding in the understanding of its chemical behavior and potential interactions McLaughlin et al., 2016.
Chemical Reactions and Properties
Compounds containing thiadiazole, isoxazole, and carboxamide groups participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. Their chemical properties are influenced by the presence of these heterocycles, which can impact their biological activity and stability Sah et al., 2014.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are crucial for their practical application and are often studied using various analytical techniques. Understanding these properties is essential for designing compounds with desirable pharmacokinetic and physicochemical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for interactions with biological targets, are central to the compound's application in drug design or material science. Studies on similar compounds have explored their anticancer activity, showcasing the importance of chemical properties in determining biological outcomes Tiwari et al., 2017.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antifungal Properties
Compounds containing 1,3,4-thiadiazole, a core structure similar to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, have been extensively studied for their antimicrobial and antifungal properties. Synthesis of these derivatives has demonstrated diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. Specifically, new derivatives of 1,3,4-thiadiazole have shown potential activities as antibacterial and antifungal agents, signifying their broad-spectrum utility in combating microbial infections and diseases (Ameen & Qasir, 2017; Ameen & Qasir, 2012).
2. Nematocidal Activities
In agricultural research, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their nematocidal activities. Some novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus. The compounds exhibited significant mortality rates and inhibited the respiration and caused fluid leakage of the nematode, indicating their potential as lead compounds in the development of nematicides (Liu et al., 2022).
3. Antimicrobial Agents
Further research on compounds integrating 1,3,4-thiadiazole has highlighted their potential as antimicrobial agents. Synthesized compounds have been screened for antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, exhibiting significant antimicrobial properties. This suggests their applicability in developing treatments for infections caused by these microorganisms (Desai et al., 2007).
4. Corrosion Inhibition
A unique application of thiadiazole derivatives is in the field of material science, particularly in corrosion inhibition. Studies involving quantum chemical parameters and molecular dynamics simulations have elucidated the corrosion inhibition performances of various thiadiazole derivatives against corrosion of metals like iron. The theoretical data obtained align well with experimental results, highlighting the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).
5. Antimicrobial Properties of Structurally Related Compounds
Compounds structurally related to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, such as those containing isoxazole and thiadiazole moieties, have been synthesized and evaluated for antimicrobial activities. These compounds have shown notable activities against a variety of microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2011).
Eigenschaften
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O3S2/c1-11-17(18(28-31-11)14-4-2-3-5-15(14)23)19(30)25-20-26-27-21(33-20)32-10-16(29)24-13-8-6-12(22)7-9-13/h2-9H,10H2,1H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYIFZGBQYLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
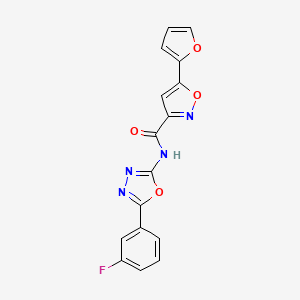
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
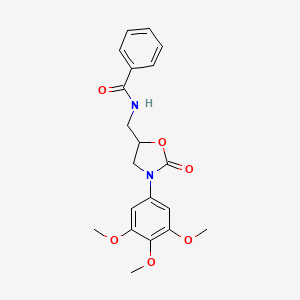
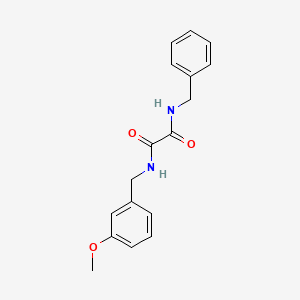

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
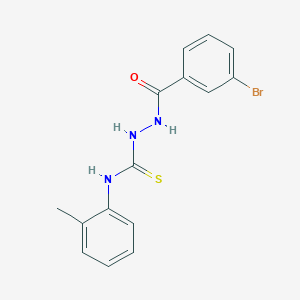
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)
